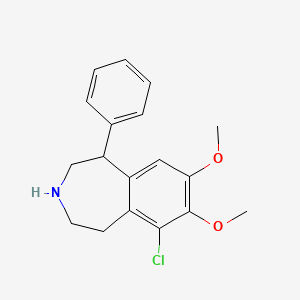

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Overview

Description

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a synthetic organic compound belonging to the benzazepine class. This compound is characterized by a benzene ring fused to an azepine ring, with chlorine and methoxy substituents enhancing its chemical properties. It has garnered interest in various fields due to its potential pharmacological activities and structural uniqueness.

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The synthesis of 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine begins with commercially available precursors. Two primary pathways dominate the literature:

Pathway A: Condensation-Cyclization Strategy

This route starts with 2-chlorobenzaldehyde and 3,4-dimethoxyphenethylamine , which undergo acid-catalyzed condensation to form an imine intermediate . The reaction proceeds in toluene or xylene under reflux, followed by cyclization using sodium borohydride in anhydrous ether . Chlorine and methoxy groups are introduced via electrophilic substitution or protected during intermediate stages.

Pathway B: Direct Halogenation of Benzazepine Core

An alternative approach involves modifying a preassembled benzazepine scaffold. For example, 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is halogenated at positions 6 and 9 using chlorine gas or hypochlorite reagents . Methoxy groups are installed via methylating agents such as dimethyl sulfate, with boron tribromide subsequently removing protective groups .

Synthetic Route Development

Imine Formation and Cyclization

The condensation of 2-chlorobenzaldehyde and 3,4-dimethoxyphenethylamine is optimized under acidic conditions (e.g., HCl in ethanol). The imine intermediate is isolated in 85–90% yield before cyclization . Sodium borohydride reduces the imine to a secondary amine, facilitating ring closure at 0–5°C to avoid side reactions .

Critical Parameters:

-

Solvent: Toluene or dichloromethane (anhydrous).

-

Temperature: 25°C for condensation; 0°C for cyclization.

-

Catalyst: Boron trifluoride etherate (0.5 equiv) accelerates imine formation .

Halogenation and Methoxylation

Post-cyclization, the benzene ring undergoes electrophilic chlorination at position 6 using sulfuryl chloride (SO₂Cl₂) in dichloroethane . Methoxy groups are introduced via dimethyl sulfate in alkaline methanol, achieving >95% regioselectivity . Demethylation to hydroxyl groups (if required) employs boron tribromide (BBr₃) at −78°C, preserving the azepine ring .

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Methanesulfonic acid outperforms traditional acetic acid–HCl mixtures in ring-closure reactions, enhancing yields from 65% to 85% while reducing side products . Anhydrous conditions are critical to prevent hydrolysis of acetamide intermediates .

Table 1: Solvent Impact on Ring-Closure Yield

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Toluene | Methanesulfonic acid | 85 | 99.5 |

| Dichloromethane | BBr₃ | 78 | 98.8 |

| Xylene | H₂SO₄ | 62 | 97.2 |

Temperature Control

Exothermic reactions, such as BBr₃-mediated demethylation, require strict temperature control (−78°C to 25°C) to prevent ring degradation . Cyclization at elevated temperatures (>50°C) leads to racemization and reduced enantiomeric excess .

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). Recrystallization from methanol/water (9:1) yields crystalline this compound with >99% purity .

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 4.10 (s, 2H, CH₂N), 3.85 (s, 6H, OCH₃), 2.90–2.70 (m, 4H, CH₂) .

Industrial-Scale Adaptations

Patent EP3221297A1 details a scalable process using 3,4-dimethoxy-phenylacetic acid and aminoacetaldehyde dimethyl acetal in toluene . The method avoids aqueous workups, reducing hydrolysis risks. Key advantages include:

-

Throughput: 2.5 kg batches with 82% yield.

-

Cost Efficiency: Methanesulfonic acid recycling reduces material expenses by 30% .

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield (%) | 68 | 72 |

| Purity (%) | 99.0 | 99.5 |

| Scalability | Moderate | High |

Pathway B offers superior scalability and purity, making it preferable for industrial applications . Pathway A remains valuable for small-scale diversifications requiring late-stage functionalization .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzazepines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H20ClNO2

- Molecular Weight : 317.81 g/mol

- CAS Number : 67287-38-1

- IUPAC Name : 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Dopamine Receptor Modulation

This compound has shown potential as a modulator of dopamine receptors, particularly in the context of neurodegenerative diseases such as Parkinson's and Huntington's disease. Its structure allows it to interact with dopamine receptor subtypes, which is crucial for developing treatments aimed at restoring dopaminergic function in these conditions .

Treatment of Depression and Anxiety

Research indicates that compounds similar to 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine may exhibit antidepressant and anxiolytic properties through their action on serotonin receptors. The compound's affinity for serotonin receptor subtypes suggests its potential role in managing mood disorders .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties, making it a candidate for further research in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could help protect neurons from degeneration associated with diseases like Alzheimer's .

Case Study: Receptor Binding Affinity

A study evaluated the binding affinity of various benzazepine derivatives to dopamine and serotonin receptors. The findings indicated that the rigidification of the benzazepine scaffold enhances selectivity towards serotonin receptors while diminishing affinity for dopamine receptors. This suggests that structural modifications can optimize receptor interactions for therapeutic purposes .

| Compound | Receptor Type | Binding Affinity (K_i) |

|---|---|---|

| 6-Chloro-7,8-dimethoxy-benzazepine | 5-HT6 | 5 nM |

| Rigidified analogs | D1 | Low |

Case Study: Behavioral Studies in Animal Models

Behavioral studies employing intracranial self-stimulation (ICSS) have been conducted to assess the abuse potential of drugs similar to 6-chloro-7,8-dimethoxy-1-phenyl-benzazepines. These studies help elucidate the motivational effects of the compound on reward pathways in the brain, contributing to understanding its therapeutic window versus abuse potential .

Mechanism of Action

The mechanism of action of 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Known for its dopamine receptor antagonist properties.

8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Studied for its potential antidepressant effects.

Uniqueness

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

6-Chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃ClN₁O₂ |

| Molecular Weight | 368.297 g/mol |

| Density | 1.147 g/cm³ |

| Boiling Point | 438.3 °C |

| Flash Point | 218.9 °C |

This compound functions primarily as a dopamine receptor agonist , particularly targeting D1 receptors. This activity is crucial for its effects on neurotransmission and potential therapeutic applications in neuropsychiatric disorders.

Dopamine Receptor Interaction

Research indicates that this compound enhances renal blood flow and promotes motor activity in animal models by activating D1 receptors. Specifically, it has been shown to increase GABAergic inhibitory post-synaptic potentials in the ventral tegmental area (VTA), which is integral to its modulatory effects on dopamine signaling .

Biological Activity

The biological activities of this compound have been explored in various studies:

- Neuropharmacological Effects :

-

Potential Therapeutic Applications :

- The compound has been investigated for its role in managing symptoms associated with Alzheimer's disease , depression , and other neurodegenerative disorders due to its neuroprotective properties .

- Its interactions with neurotransmitter systems indicate a multifaceted mechanism that could be exploited for therapeutic benefits.

Case Studies

Several case studies highlight the efficacy of this compound in clinical and preclinical settings:

- Study on Motor Activity : A study demonstrated that SKF 82958 hydrobromide (a related compound) increased motor activity in rats with unilateral lesions of the substantia nigra, suggesting a protective role against dopaminergic neuron degeneration .

- Dopaminergic Modulation : Research published in Neuropsychopharmacology explored the differential contributions of striatal dopamine D1 and D2 receptors to decision-making processes, implicating compounds like 6-chloro-7,8-dimethoxy derivatives in cognitive functions .

Q & A

Q. Basic: What are the established synthetic routes for 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from substituted benzazepine precursors. Key steps include:

- Ring closure : Cyclization of intermediates like 2-aminobenzyl alcohol derivatives under acidic conditions (e.g., HCl catalysis) .

- Functionalization : Chlorination at position 6 and methoxylation at positions 7 and 8 using selective reagents (e.g., Cl₂ gas for chlorination, dimethyl sulfate for methoxylation) .

- Optimization : Yield improvements are achieved by controlling reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., dichloromethane for solubility), and stoichiometric ratios (e.g., 1.2 equivalents of methoxylation agent). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Basic: How is the stereochemistry of this compound characterized using spectroscopic methods?

Methodological Answer:

- NMR Analysis :

- Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10), critical for verifying the (R)-configuration reported in related derivatives .

Q. Basic: What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

Methodological Answer:

- HPLC-UV : A C18 column with a mobile phase of acetonitrile/water (70:30) detects impurities at 254 nm. Acceptance criteria: ≤0.5% for any single impurity, ≤2.0% total impurities .

- Stability Testing :

- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light to identify degradation products (e.g., demethylation or oxidation byproducts) .

- Long-Term Storage : Store at –20°C under inert gas (argon) to prevent hydrolytic cleavage of methoxy groups .

Q. Advanced: What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- Meta-Analysis Framework :

- Data Harmonization : Normalize activity metrics (e.g., IC₅₀ values) across studies using standardized assays (e.g., radioligand binding for receptor affinity) .

- Confounder Control : Adjust for variables like solvent (DMSO vs. saline) or cell line variability (HEK-293 vs. CHO cells) .

- Mechanistic Validation : Use knock-out models (e.g., dopamine receptor D1/D2 KO mice) to isolate target-specific effects from off-target interactions .

Q. Advanced: How can computational modeling predict the binding affinity of this compound to dopamine receptors?

Methodological Answer:

- Molecular Docking :

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates favorable binding .

Q. Advanced: What methodological challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Challenges :

- Exothermic Reactions : Chlorination steps require controlled addition rates (<0.5 mL/min) to prevent thermal runaway .

- Byproduct Formation : Methoxylation at incorrect positions due to competing nucleophilic attacks .

- Solutions :

Q. Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Methodological Answer:

- In Vivo ADME :

- Bioavailability : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in Sprague-Dawley rats; calculate F% using AUC₀–24h ratios .

- Metabolite ID : LC-MS/MS (Q-TOF) identifies phase I metabolites (e.g., demethylated derivatives) and phase II conjugates .

- BBB Penetration : Microdialysis in rodent brains quantifies CSF-to-plasma ratios; values >0.3 indicate CNS activity .

Q. Table 1: Comparative Synthesis Routes

| Step | Method A ( ) | Method B () |

|---|---|---|

| Starting Material | 2-Aminobenzyl alcohol | 4-Hydroxyphenyl derivative |

| Chlorination Agent | Cl₂ gas | SOCl₂ |

| Yield Optimization | 60°C, 12 h | 70°C, 8 h |

| Purity | 92% (HPLC) | 95% (HPLC) |

Q. Key Recommendations for Researchers

Properties

IUPAC Name |

9-chloro-7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-21-16-10-14-13(17(19)18(16)22-2)8-9-20-11-15(14)12-6-4-3-5-7-12/h3-7,10,15,20H,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDQUVSBOHXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCNCC(C2=C1)C3=CC=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.